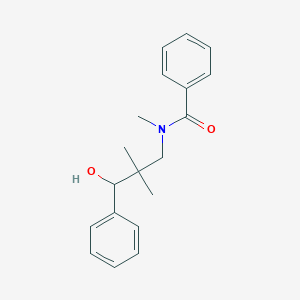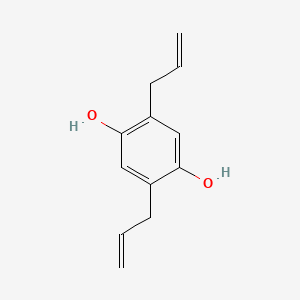
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
作用機序
The mechanism of action of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular components. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound of N-(2-amino-5-methylbenzimidazol-1-yl)acetamide.
2-Amino-5-methylbenzimidazole: A closely related compound with similar structural features.
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide: The base compound without the hydrobromide salt.
Uniqueness
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds .
特性
CAS番号 |
60882-69-1 |
|---|---|
分子式 |
C10H13BrN4O |
分子量 |
285.14 g/mol |
IUPAC名 |
N-(2-amino-5-methylbenzimidazol-1-yl)acetamide;hydrobromide |
InChI |
InChI=1S/C10H12N4O.BrH/c1-6-3-4-9-8(5-6)12-10(11)14(9)13-7(2)15;/h3-5H,1-2H3,(H2,11,12)(H,13,15);1H |
InChIキー |
NLFNRTPCUJSQIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)NC(=O)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)



